

Molecular weight of 2,3-Difluoro-6-nitrophenol

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Compound of Interest

Compound Name: 2,3-Difluoro-6-nitrophenol

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An In-depth Technical Guide to 2,3-Difluoro-6-nitrophenol

This technical guide provides a comprehensive overview of **2,3-Difluoro-6-nitrophenol** (CAS No: 82419-26-9), a crucial fluorinated intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The document is intended for researchers, scientists, and professionals in drug development and organic synthesis, detailing the compound's physicochemical properties, established synthesis protocols, and key applications.

Core Compound Properties

2,3-Difluoro-6-nitrophenol is a substituted aromatic compound characterized by a phenol ring with two adjacent fluorine atoms and a nitro group. Its unique electronic and structural properties make it a valuable building block, particularly for introducing fluorine into larger, biologically active molecules.[1] The compound typically appears as a white to light yellow or orange crystalline powder.[1][2]

Physicochemical Data

The quantitative properties of **2,3-Difluoro-6-nitrophenol** are summarized in the table below for easy reference.



Property	Value	Source(s)
Molecular Formula	C ₆ H ₃ F ₂ NO ₃	[3][4]
Molecular Weight	175.09 g/mol	[3][4]
CAS Number	82419-26-9	[3][4]
Melting Point	60-62 °C	[1][5]
Appearance	White to light yellow crystalline powder	[1]
Solubility	Soluble in alcohol and ketone solvents; insoluble in water.	[2]
IUPAC Name	2,3-difluoro-6-nitrophenol	[3]
InChI Key	KEGOHDCHURMFKX- UHFFFAOYSA-N	[3]

Experimental Protocols: Synthesis of 2,3-Difluoro-6-nitrophenol

Two primary synthetic routes are well-established for the preparation of **2,3-Difluoro-6-nitrophenol**. The first involves the hydrolysis of 2,3,4-trifluoronitrobenzene, and the second is the direct nitration of 2,3-difluorophenol.

Method 1: Hydrolysis of 2,3,4-Trifluoronitrobenzene

This process is particularly suited for producing isomerically pure **2,3-Difluoro-6-nitrophenol** on an industrial scale, achieving high yields without the use of organic solvents during the reaction and isolation steps.[6][7]

Experimental Protocol:

Reaction Setup: A reaction vessel is charged with 1.77 kg (10 moles) of 2,3,4-trifluoronitrobenzene. The mixture is heated to 40°C with vigorous stirring.

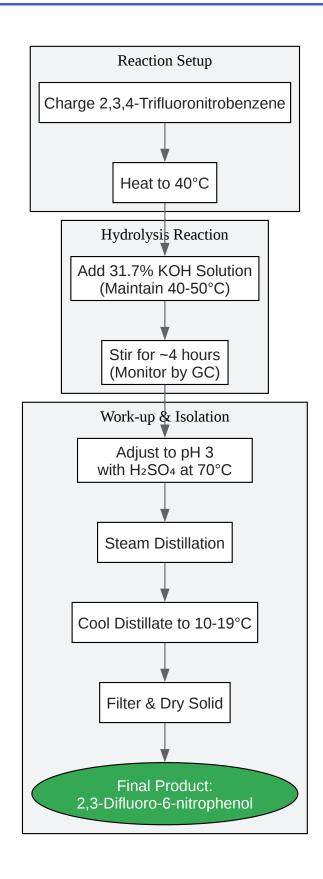
Foundational & Exploratory





- Reagent Addition: A solution of 31.7% potassium hydroxide (389.4 g in 1.23 L of water, equivalent to 22 moles of KOH) is added dropwise. The rate of addition is controlled to maintain the reaction temperature between 40°C and 50°C.
- Reaction Monitoring: The reaction is allowed to proceed for approximately 4 hours, with progress monitored by Gas Chromatography (GC) until the starting material is consumed.
- Acidification: The reaction mixture is heated to 70°C, and 70% sulfuric acid is added to adjust the pH to approximately 3.
- Isolation: The product is isolated via steam distillation. Steam is introduced into the acidic solution, and the **2,3-Difluoro-6-nitrophenol** co-distills with the water.
- Purification: The collected distillate is cooled to 10-19°C to precipitate the solid product. The solid is then isolated by suction filtration and dried. This method yields approximately 1.51 kg (86% of theoretical yield) of **2,3-Difluoro-6-nitrophenol** with a purity of >99.9%.[6]





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Synthesis of **2,3-Difluoro-6-nitrophenol** via Hydrolysis.



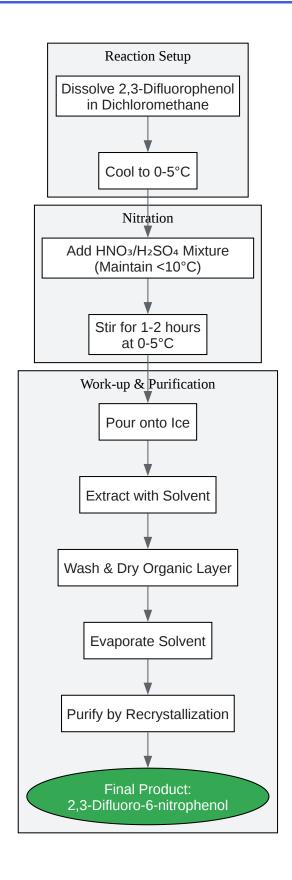
Method 2: Nitration of 2,3-Difluorophenol

This route involves the direct nitration of 2,3-difluorophenol. While various nitrating agents can be used, a common laboratory-scale procedure employs a mixture of nitric and sulfuric acids.

Representative Protocol:

- Reaction Setup: A solution of 2,3-difluorophenol is dissolved in a suitable solvent like dichloromethane in a flask equipped with a stirrer and cooled to 0-5°C in an ice bath.
- Nitrating Agent: A pre-cooled mixture of concentrated nitric acid and concentrated sulfuric
 acid is added dropwise to the stirred solution. The temperature must be carefully controlled
 to remain below 10°C to prevent over-nitration and side reactions.
- Reaction: After the addition is complete, the mixture is stirred at a low temperature (e.g., 0-5°C) for 1-2 hours.
- Quenching: The reaction is quenched by slowly pouring the mixture onto crushed ice.
- Extraction: The product is extracted from the aqueous layer using an organic solvent (e.g., dichloromethane or ether).
- Purification: The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield 2,3-Difluoro-6-nitrophenol.





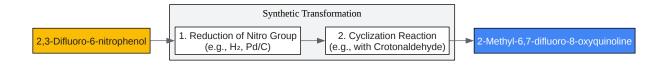
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Synthesis of **2,3-Difluoro-6-nitrophenol** via Nitration.



Applications in Pharmaceutical Synthesis

2,3-Difluoro-6-nitrophenol is a valuable precursor for the synthesis of quinolonecarboxylic acid antibiotics.[6] Its structure is readily incorporated into more complex heterocyclic systems. One notable application is its use in the synthesis of 2-methyl-6,7-difluoro-8-oxyquinoline, a key intermediate for various bioactive molecules.[4][5] The nitro group can be reduced to an amine, which can then participate in cyclization reactions to form the quinoline core.



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Use as a precursor in quinoline synthesis.

Safety and Handling

- **2,3-Difluoro-6-nitrophenol** is classified as a hazardous substance and requires careful handling in a laboratory setting.
- Hazard Statements: The compound is harmful if swallowed, in contact with skin, or if inhaled.
 [3][4] It causes skin irritation and serious eye irritation, and may cause respiratory irritation.
 [3][4]
- Precautionary Measures: Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust mask or respirator, should be worn at all times.[4] Work should be conducted in a well-ventilated area or a chemical fume hood. Store in a tightly sealed container away from incompatible materials such as strong oxidizing agents and bases.

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